2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid

Lipophilicity Physicochemical profiling Membrane permeability

2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5) is a sulfamoyl benzoic acid (SBA) derivative bearing a bromine at the 2-position and an N-isobutyl-substituted sulfamoyl group at the 5-position of the benzoic acid ring. With a molecular formula of C11H14BrNO4S and a molecular weight of 336.2 g/mol, this compound belongs to a class that has been validated as a privileged scaffold for G protein-coupled receptor (GPCR) ligand discovery, most notably as specific agonists of the lysophosphatidic acid LPA2 receptor, with some optimized SBA analogues achieving subnanomolar potency.

Molecular Formula C11H14BrNO4S
Molecular Weight 336.2 g/mol
CAS No. 790271-05-5
Cat. No. B3284681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid
CAS790271-05-5
Molecular FormulaC11H14BrNO4S
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C11H14BrNO4S/c1-7(2)6-13-18(16,17)8-3-4-10(12)9(5-8)11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)
InChIKeyRZIOAKACLJDKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5): Structural Overview and Procurement-Relevant Chemical Identity


2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5) is a sulfamoyl benzoic acid (SBA) derivative bearing a bromine at the 2-position and an N-isobutyl-substituted sulfamoyl group at the 5-position of the benzoic acid ring [1]. With a molecular formula of C11H14BrNO4S and a molecular weight of 336.2 g/mol, this compound belongs to a class that has been validated as a privileged scaffold for G protein-coupled receptor (GPCR) ligand discovery, most notably as specific agonists of the lysophosphatidic acid LPA2 receptor, with some optimized SBA analogues achieving subnanomolar potency [2]. The compound is commercially available from multiple reputable suppliers at ≥95% purity (Enamine EN300-11028, AKSci 0113CH, Leyan 1292759) [1].

Why Generic Substitution Fails for 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5): The Three-Axis Differentiation Problem


Substituting 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid with a seemingly close analog—such as 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1) or 4-(isobutylsulfamoyl)benzoic acid (CAS 10252-68-3)—introduces simultaneous alterations across three independent molecular axes, each with quantifiable physicochemical consequences. Removing the N-isobutyl group drops the calculated logP from 2.92 to 1.01 (a ~1.9 log unit decrease), substantially altering membrane partitioning behavior [1]. Omitting the bromine eliminates the capacity for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), a critical functionalization handle for fragment elaboration and structure-activity relationship (SAR) exploration . Relocating the sulfamoyl from the 5- to the 4-position changes the spatial orientation of both the sulfonamide hydrogen-bonding network and the carboxylic acid relative to target binding pockets, which in the SBA class has been computationally demonstrated to affect docking scores and LPA2 receptor pharmacophore matching [2]. These three axes—N-alkyl lipophilicity, halogen-enabled synthetic versatility, and regioisomeric pharmacophore geometry—cannot be independently tuned by simply swapping one analog for another.

Quantitative Differentiation Evidence for 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5): Comparator-Based Analysis


LogP Differentiation: Isobutyl vs. Unsubstituted Sulfamoyl – A 1.91 log Unit Increase in Lipophilicity

The calculated logP of 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid is 2.918, representing a 1.91 log unit increase relative to the unsubstituted sulfamoyl analog 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1, calculated logP = 1.01) [1][2]. Compared to the isopropyl-substituted analog 2-bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 701259-91-8, calculated logP = 2.00), the isobutyl compound is 0.92 log units more lipophilic . This logP difference corresponds to an approximately 8-fold increase in theoretical octanol-water partition coefficient relative to the isopropyl congener and an approximately 80-fold increase relative to the unsubstituted analog, significantly affecting predicted membrane permeability and plasma protein binding.

Lipophilicity Physicochemical profiling Membrane permeability

Bromine at Position 2 Enables Pd-Catalyzed Cross-Coupling – Absent in Non-Halogenated Analogs

The aryl bromide at the 2-position of 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid provides a reactive handle for Pd(0)-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1]. In contrast, the non-halogenated analog 4-(isobutylsulfamoyl)benzoic acid (CAS 10252-68-3, MW 257.31, no halogen) is incapable of undergoing these transformations without prior C–H activation or directed ortho-metallation . The 2-bromo substituent is positioned ortho to the carboxylic acid, enabling post-coupling cyclization strategies (e.g., lactone or lactam formation) that are sterically precluded in 4-halo regioisomers. This synthetic versatility is explicitly leveraged in the GSK2981278A process route, where 2-halo-5-(sulfamoyl)benzoic acids serve as SNAr substrates for (tetrahydro-2H-pyran-4-yl)methanol displacement, a route scaled to 125 kg .

Cross-coupling C–C bond formation Fragment elaboration

Sulfamoyl Benzoic Acid Scaffold Validated for Subnanomolar LPA2 Receptor Agonism – Core Pharmacophore Confirmation

The sulfamoyl benzoic acid (SBA) scaffold to which 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid belongs has been rigorously validated as a pharmacophore for specific LPA2 GPCR agonism. In a comprehensive study by Kiss et al. (J. Med. Chem. 2014), 14 SBA analogues were synthesized and tested against all five LPA receptor subtypes (LPA1–5) using Ca²⁺ mobilization assays in receptor-transfected MEF and other cell lines [1]. The optimized compound 11d (5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid) achieved an EC₅₀ of 5.06 × 10⁻⁶ μM (5.06 pM) at LPA2 with complete selectivity over LPA1/3/4/5 [1]. Compound 5 (an unsubstituted SBA with an alkyl linker) showed an EC₅₀ of 0.11 μM at LPA2 with 100% Emax and no activity at LPA1/3/4/5 [1]. The 2-bromo-5-sulfamoylbenzoic acid core is structurally poised for elaboration into LPA2 agonists through N-alkylation of the sulfamoyl nitrogen, as demonstrated by DBIBB (EC₅₀ = 0.10 μM at LPA2, no activity at LPA1/3/4/5) [2]. The target compound's pre-installed isobutyl group on the sulfamoyl nitrogen provides a starting point for linker optimization that the unsubstituted 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1) does not offer without additional synthetic steps.

LPA2 receptor GPCR agonism Radiomitigation

Process Chemistry Validation: 2-Halo-5-(sulfamoyl)benzoic Acids as Key Intermediates for GSK2981278A (RORγ Inverse Agonist) – Scalable to 125 kg

The GSK process chemistry team reported a four-stage synthetic route to GSK2981278A (a clinical-stage RORγ inverse agonist for topical psoriasis therapy) using 2-halo-5-(sulfamoyl)benzoic acids as key intermediates . The route features an SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol with the aryl halide intermediate, followed by in situ N,O-bis-isobutylation. This methodology was successfully scaled to deliver 125 kg of GSK2981278A . 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid, with its pre-installed N-isobutyl group on the sulfamoyl nitrogen and bromine at C2, is structurally analogous to the intermediates employed in this published route. The compound's combination of an SNAr-competent aryl bromide and an N-isobutyl sulfamoyl group maps directly onto the functional-group requirements of the GSK2981278A synthesis, distinguishing it from non-halogenated or N-unsubstituted sulfamoyl benzoic acid alternatives that would require additional protection/deprotection or halogenation steps [1].

Process chemistry SNAr RORγ inverse agonist Scale-up

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid (CAS 790271-05-5)


LPA2 Receptor Agonist Lead Generation: Fragment-to-Lead Optimization Using the Pre-Functionalized SBA Core

The sulfamoyl benzoic acid (SBA) scaffold is one of the few validated chemotypes for developing fully subtype-selective LPA2 GPCR agonists, with optimized analogues reaching picomolar potency (EC₅₀ = 5.06 pM) and complete selectivity over LPA1/3/4/5 [1]. 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid serves as a strategically pre-functionalized fragment: the N-isobutyl group on the sulfamoyl nitrogen eliminates one synthetic step compared to using unsubstituted 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1), while the aryl bromide at C2 enables rapid diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR at the 2-position. The compound's logP of 2.92 places it in a favorable lipophilicity range for cell-based assay compatibility, and the carboxylic acid provides a conjugation handle for linker attachment or prodrug strategies [2]. Given that DBIBB (a related butylsulfamoyl benzoic acid, EC₅₀ = 0.10 μM at LPA2) has demonstrated in vivo efficacy in mitigating acute radiation syndrome in murine models [3], the target compound represents an entry point for second-generation LPA2 agonist development with improved pharmacokinetic properties through systematic N-alkyl and C2 SAR exploration.

Process Chemistry Intermediate for RORγ Inverse Agonists and Sulfonamide-Containing Clinical Candidates

GSK has demonstrated that 2-halo-5-(sulfamoyl)benzoic acids are viable industrial-scale intermediates for manufacturing GSK2981278A, a topical RORγ inverse agonist for psoriasis that entered clinical development [1]. The published process route proceeds through SNAr displacement of the 2-halo group followed by N,O-bis-isobutylation, achieving 41% overall yield at 125-kg scale [1]. 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid, with its pre-installed N-isobutyl sulfamoyl group and SNAr-competent 2-bromo substituent, is structurally congruent with intermediates employed in this validated manufacturing sequence. Process chemistry teams developing scalable routes to RORγ modulators or structurally related sulfonamide drug candidates can leverage this compound as a building block that reduces step count, avoids genotoxic alkylating reagents (a key advantage of the GSK route over the original synthesis), and benefits from published process safety and green chemistry data [1].

Diversifiable Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of an aryl bromide for Pd-catalyzed cross-coupling, a carboxylic acid for amide/ester conjugation, and an N-alkylsulfamoyl group for hydrogen-bonding interactions makes 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid an ideal trifunctional building block for library synthesis [1]. In fragment-based drug discovery, the compound's molecular weight (336.2 Da) places it at the upper end of fragment space, while its calculated logP (2.92) is appropriate for both biochemical and cell-based screening [2]. The three orthogonal reactive sites (C2-Br for cross-coupling, C1-COOH for amidation/esterification, N-H of sulfamoyl for further alkylation) enable systematic exploration of three distinct vectors from a single core structure. For DEL applications, the carboxylic acid can be conjugated to DNA via amide bond formation, while the bromine enables on-DNA Suzuki coupling, and the sulfamoyl NH provides a third diversity point [1]. This orthogonal reactivity profile is not simultaneously available in the non-halogenated analog 4-(isobutylsulfamoyl)benzoic acid (CAS 10252-68-3), which lacks the C2-Br handle, nor in 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1), which lacks the lipophilicity- and steric-modulating N-isobutyl group [2].

Carbonic Anhydrase Inhibitor Scaffold Optimization: Halogenated Sulfamoyl Benzoic Acid SAR Exploration

Halogenated 5-sulfamoylbenzoic acids have established precedent as carbonic anhydrase (CA) inhibitor scaffolds, with 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) derivatives showing activity against human CA isoforms I, II, IX, and XII [1]. The sulfamoyl group serves as the zinc-binding warhead in the CA active site, while the 2-bromo substituent in the target compound provides both steric influence on isoform selectivity and a vector for further elaboration. The N-isobutyl group modulates both the pKa of the sulfonamide NH (affecting zinc coordination at physiological pH) and the compound's lipophilicity (logP 2.92), which influences membrane permeability and isoform access for the tumor-associated transmembrane isoforms CA IX and CA XII [2]. Compared to the unsubstituted 2-bromo-5-sulfamoylbenzoic acid (logP 1.01), the isobutyl analog's enhanced lipophilicity may improve cellular uptake and intracellular CA inhibition, a relevant parameter for anticancer CA inhibitor development [2].

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